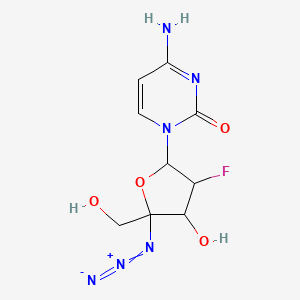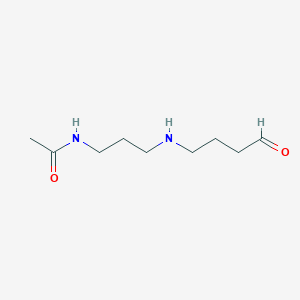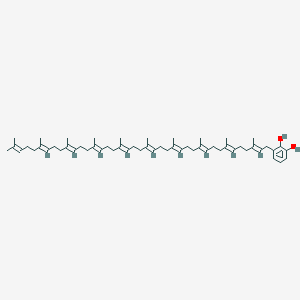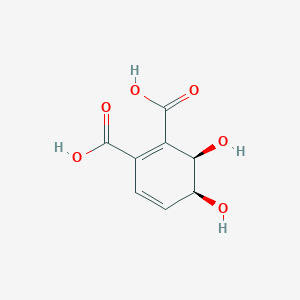![molecular formula C48H94NO8P B1263717 1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263717.png)
1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 40:1 in which the acyl groups specified at positions 1 and 2 are eicosanoyl and (11Z)-eicosenoyl respectively. It derives from an icosanoic acid and an (11Z)-icos-11-enoic acid.
Applications De Recherche Scientifique
Raman Spectroscopic Study
A study by McCarthy, Huang, and Levin (2000) utilized Raman spectroscopy to investigate polycrystalline lipid samples, including variants of 1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine. This research focused on understanding acyl chain packing order-disorder characteristics and potential bilayer cluster formation in these lipids. This approach enabled a detailed evaluation of molecular properties, crucial for understanding lipid behaviors in biological systems (McCarthy, Huang, & Levin, 2000).
Interaction with Hepatitis G Virus Peptide
Sanchez-Martin et al. (2010) studied the interaction of E1(145-162) hepatitis G virus peptide with various phospholipids, including variants of 1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine. This work, using Langmuir monolayer and surface adsorption studies, provided insights into the biophysical interactions between viral peptides and lipid membranes, which is significant for understanding viral mechanisms and designing antiviral strategies (Sanchez-Martin et al., 2010).
Monolayer Interactions with Ozone
Research by Lai, Yang, and Finlayson-Pitts (1994) focused on the interaction of monolayers of unsaturated phosphocholines, including 1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine, with ozone. This study is critical for understanding the chemical behavior of lipid monolayers in atmospheric chemistry and potential environmental impacts (Lai, Yang, & Finlayson-Pitts, 1994).
Analysis of Phosphatidylcholine Hydrolysis Products
Kiełbowicz et al. (2012) developed a method for analyzing the hydrolysis products of phosphatidylcholine, including 1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine. This analytical approach is crucial for monitoring the acyl migration process in phospholipids, which has applications in lipid chemistry and biochemistry (Kiełbowicz et al., 2012).
Role in Cellular Targeting
Potier et al. (2011) investigated the interaction of edelfosine, a phospholipid, with plasma membrane ion channels. Their study provides insights into how lipid molecules, like 1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine, can interact with cellular components, influencing cell function and signaling pathways (Potier et al., 2011).
Propriétés
Nom du produit |
1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine |
|---|---|
Formule moléculaire |
C48H94NO8P |
Poids moléculaire |
844.2 g/mol |
Nom IUPAC |
[(2R)-3-icosanoyloxy-2-[(Z)-icos-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H94NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,46H,6-20,22,24-45H2,1-5H3/b23-21-/t46-/m1/s1 |
Clé InChI |
BUESVEVOCVSHOF-CRPILRSJSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCCCCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide](/img/structure/B1263635.png)


![2R-[(4R,4aR,7R,7aR,12bS,14R)-7-methoxy-3-methyl-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-14-yl]pentan-2-ol](/img/structure/B1263639.png)

![3-O-[(2E)-2-methylicos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1263643.png)







